molecular formula C22H27BrN2O B2526917 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-24-6

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Katalognummer: B2526917
CAS-Nummer: 1106750-24-6
Molekulargewicht: 415.375
InChI-Schlüssel: OQFWETPPAARQKZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a cationic heterocyclic molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a 2,4-dimethylphenyl group at position 3, a hydroxyl group at position 3, and an o-tolyl (2-methylphenyl) moiety at position 1. The bromide counterion stabilizes the positively charged nitrogen in the imidazolium ring.

Eigenschaften

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O.BrH/c1-16-11-12-19(18(3)14-16)22(25)15-23(20-9-5-4-8-17(20)2)21-10-6-7-13-24(21)22;/h4-5,8-9,11-12,14,25H,6-7,10,13,15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFWETPPAARQKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4C)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
CAS Number 1104734-39-5
Molecular Formula C21H25BrN2OS
Molecular Weight 433.4 g/mol
IUPAC Name 3-(2,4-Dimethylphenyl)-1-(o-tolyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide

Structural Characteristics

The compound features a unique imidazo[1,2-a]pyridine core that contributes to its biological activity. The presence of hydroxyl and dimethylphenyl groups enhances its interaction with biological targets.

The biological activity of 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential therapeutic effects against various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains and fungi.

Anticancer Activity

Recent studies have explored the compound's anticancer potential. For instance:

  • A study reported that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.3 to 0.5 μM in different assays, demonstrating potent activity against acute lymphoblastic leukemia cells .

Antimicrobial Properties

Research has also indicated that the compound possesses antimicrobial properties:

  • In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for certain strains .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of the compound involved testing it on several human cancer cell lines:

  • Cell Lines Tested : HL-60 (acute myeloid leukemia), MCF-7 (breast cancer), and A549 (lung cancer).

Results indicated a significant reduction in cell viability with an IC50 value of approximately 0.4 μM in HL-60 cells after 48 hours of treatment. Morphological analysis revealed apoptosis characteristics such as chromatin condensation and membrane blebbing.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy:

  • The compound was tested against Staphylococcus aureus and Escherichia coli.

The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 25 μg/mL for S. aureus and 50 μg/mL for E. coli.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Core Modifications : Replacement of the pyridine ring with azepine (7-membered ring in ) alters conformational flexibility and steric bulk, impacting binding affinity to biological targets .

Pharmacological Activity

Imidazo[1,2-a]pyridines are extensively studied for gastric antisecretory activity. Comparative molecular field analysis (CoMFA) and hypothetical active site lattice (HASL) studies reveal:

  • Inhibitory Potency : Substituted imidazo[1,2-a]pyridines with halogenated aryl groups (e.g., 4-Cl, 4-F) exhibit higher H+/K+-ATPase inhibition (IC50: 0.8–1.2 µM) compared to alkyl-substituted analogs (IC50: 2.5–5.0 µM) .
  • In Vivo Efficacy : The o-tolyl group in the target compound may improve metabolic stability over p-substituted analogs, as seen in related brominated derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.